(E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide is an organic compound characterized by its complex structure, which includes a benzylidene hydrazine moiety and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide typically involves the condensation of 4-isopropylbenzaldehyde with hydrazine derivatives, followed by acylation with benzoyl chloride. The reaction conditions often include:
Solvents: Ethanol or methanol
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures (25-50°C)
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:
Continuous flow reactors: To enhance reaction efficiency and control
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or other oxidized derivatives
Reduction: Reduction reactions can yield hydrazine derivatives or amines
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield benzylidene oxides
Reduction: Can produce hydrazine or amine derivatives
Substitution: Results in various substituted benzamides or hydrazones
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as:
Antimicrobial: Effective against certain bacteria or fungi
Anticancer: Potential to inhibit cancer cell growth
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzylidene hydrazine moiety can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity. Pathways involved may include:
Inhibition of enzyme activity: By binding to the active site or allosteric sites
Modulation of receptor function: By acting as an agonist or antagonist
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide
- N-(3-(2-(4-ethylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide
Uniqueness
(E)-N-(3-(2-(4-isopropylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
Properties
IUPAC Name |
N-[3-oxo-3-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]propyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15(2)17-10-8-16(9-11-17)14-22-23-19(24)12-13-21-20(25)18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,21,25)(H,23,24)/b22-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFMDLWIEHRHFZ-HYARGMPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CCNC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CCNC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.